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molecular formula C10H11ClO5S B2973163 Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate CAS No. 262589-79-7

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

Cat. No. B2973163
M. Wt: 278.7
InChI Key: RMXGNRJELOOOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432988B1

Procedure details

A solution of ethyl 4-methoxybenzoate (10.25 g, 57 mmol) in CCl4 (40 ml) is cooled to −15° C. and treated dropwise with chlorosulfonic acid (10.4 ml, 156 mmol) in the course of 15 min, the temperature rising to −10° C. After addition is complete, the reaction mixture is warmed to RT with stirring in the course of 30 min and then stirred at 40-50° C. for 1.5 h. The heating is removed and the reaction mixture is stirred at RT in a gentle stream of argon for 64 h to complete the chlorination. The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-cooling and vigorous stirring. It is stirred vigorously for 3 min. The organic phase is separated off and the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml). The combined organic extracts are washed with saturated NaCl solution, dried over Na2SO4 sicc. and concentrated: a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1 remains, which is dried on an oil pump, yield 6.7 g (42%)
Quantity
10.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1.[Cl:14][S:15](O)(=[O:17])=[O:16]>C(Cl)(Cl)(Cl)Cl>[Cl:14][S:15]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:3]=1[O:2][CH3:1])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring in the course of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to −10° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred at 40-50° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The heating is removed
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at RT in a gentle stream of argon for 64 h
Duration
64 h
ADDITION
Type
ADDITION
Details
The reaction mixture is added to a suspension of ice (25 g) in CCl4 (50 ml) with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
It is stirred vigorously for 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times with further CH2Cl2 (150 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 sicc
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
ADDITION
Type
ADDITION
Details
a crystalline, white residue of a mixture of ester and free acid in the ratio 1:1
CUSTOM
Type
CUSTOM
Details
which is dried on an oil pump, yield 6.7 g (42%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClS(=O)(=O)C=1C=C(C(=O)OCC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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